Manganese nitrate

概述

描述

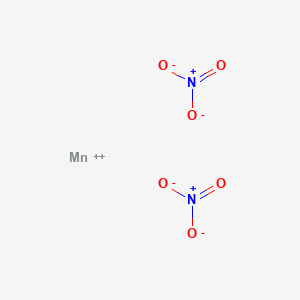

Manganese nitrate is an inorganic compound with the chemical formula Mn(NO₃)₂. It is a nitrate salt of manganese and typically exists in hydrated forms, such as tetrahydrate (Mn(NO₃)₂·4H₂O) and hexahydrate (Mn(NO₃)₂·6H₂O). This compound is a pale pink solid that is highly soluble in water and is commonly used as a precursor to other manganese compounds .

准备方法

Synthetic Routes and Reaction Conditions: Manganese nitrate can be synthesized through the reaction of manganese dioxide (MnO₂) with nitrogen dioxide (NO₂) and water (H₂O). The reaction is as follows: [ \text{MnO}_2 + 2 \text{NO}_2 + 4 \text{H}_2\text{O} \rightarrow \text{Mn(H}_2\text{O})_4(\text{NO}_3)_2 ] In this redox reaction, manganese dioxide is reduced from its oxidation state (IV) to (II), while nitrogen dioxide is oxidized to form nitrate .

Industrial Production Methods: Industrial production of this compound often involves the reaction of metallic manganese with nitric acid. The reaction is: [ 3 \text{Mn} + 8 \text{HNO}_3 \rightarrow 3 \text{Mn(NO}_3)_2 + 2 \text{NO} + 4 \text{H}_2\text{O} ] This method is preferred due to its efficiency and cost-effectiveness .

化学反应分析

Types of Reactions: Manganese nitrate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form manganese dioxide (MnO₂).

Reduction: It can be reduced to manganese(II) oxide (MnO).

Thermal Decomposition: Upon heating, this compound decomposes to form manganese dioxide, nitrogen oxides, and water.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents such as oxygen or hydrogen peroxide.

Reduction: Reducing agents like hydrogen or carbon monoxide are used.

Thermal Decomposition: Heating this compound to temperatures around 450°C results in its decomposition.

Major Products:

Oxidation: Manganese dioxide (MnO₂)

Reduction: Manganese(II) oxide (MnO)

Thermal Decomposition: Manganese dioxide (MnO₂), nitrogen oxides (NOₓ), and water (H₂O).

科学研究应用

Agricultural Applications

Micronutrient Fertilizer

Manganese nitrate is widely used as a water-soluble fertilizer that supplies both manganese and nitrogen to plants. Manganese is essential for plant growth as it plays a crucial role in photosynthesis, nitrogen assimilation, and the synthesis of essential compounds. It helps correct manganese deficiencies in crops, leading to improved yield and health.

| Application | Details |

|---|---|

| Type | Water-soluble fertilizer |

| Nutrient Supplied | Manganese and nitrogen |

| Benefits | Enhances growth, improves yield, corrects deficiencies |

Catalytic Applications

Catalyst in Chemical Reactions

This compound serves as an effective oxidizing agent and catalyst in various chemical syntheses. It facilitates oxidation-reduction reactions, which are crucial for producing high-purity chemicals in industries such as pharmaceuticals and fine chemicals.

- Key Reaction : this compound can catalyze the oxidation of organic compounds, enhancing reaction efficiency.

Industrial Applications

Electronics Industry

In electronics manufacturing, this compound solutions are used for etching metals like copper. This process exposes the metal's surface for further bonding or activation at low temperatures, making it suitable for sensitive electronic components.

| Industry | Application | Benefits |

|---|---|---|

| Electronics | Metal etching | Low-temperature processing |

Ceramics and Glass Production

Colorant in Ceramics

This compound is utilized as a colorant in ceramics and glass production. It imparts rich brown or amethyst colors to ceramics and helps remove greenish tints from glass caused by iron impurities.

- Application Example : Artistic ceramics often use this compound for its vibrant coloration.

Battery Production

Precursor to Manganese Oxides

This compound is a precursor to various manganese oxides, particularly manganese dioxide, which is critical in battery production, including lithium-ion batteries. The quality of manganese oxide directly influences battery performance and longevity.

| Product | Source Compound | Application |

|---|---|---|

| Manganese Dioxide | This compound | Lithium-ion batteries |

Environmental Applications

Water Treatment

Recent studies have explored the use of this compound in water treatment processes. It has been shown to enhance the removal of nitrates from wastewater through microbial denitrification processes when coupled with other materials like biochar and sponge iron .

Case Studies

-

Agricultural Impact Study

- A study demonstrated that applying this compound significantly improved crop yields in soybean fields suffering from manganese deficiency.

- Results indicated an increase in yield by up to 20% compared to untreated fields.

-

Electronics Manufacturing

- A case study highlighted the effectiveness of this compound solutions in etching copper surfaces for circuit boards, resulting in higher quality connections with reduced defects.

-

Ceramics Coloring

- Research on ceramic tiles showed that incorporating this compound provided consistent coloration without affecting the structural integrity of the tiles.

作用机制

Manganese nitrate can be compared with other nitrate salts of transition metals, such as:

- Magnesium nitrate (Mg(NO₃)₂)

- Calcium nitrate (Ca(NO₃)₂)

- Iron(III) nitrate (Fe(NO₃)₃)

Uniqueness:

- Oxidation States: this compound is unique due to the multiple oxidation states of manganese, allowing it to participate in a variety of redox reactions.

- Applications: Its use in advanced applications such as biomedical imaging and tumor therapy sets it apart from other nitrate salts .

相似化合物的比较

- Magnesium nitrate: Used in fertilizers and pyrotechnics.

- Calcium nitrate: Commonly used in fertilizers and concrete.

- Iron(III) nitrate: Used in dyeing and as a mordant in textile printing .

Manganese nitrate’s versatility and unique properties make it a valuable compound in various scientific and industrial fields.

生物活性

Manganese nitrate, a manganese salt with the formula , has garnered attention due to its various biological activities and applications in environmental and medical fields. This article explores its biological activity, focusing on its role in microbial processes, potential therapeutic uses, and interactions with other compounds.

This compound can be synthesized through various methods, including the leaching of manganese ore with an acid solution. The process typically involves using nitric and nitrous acids to create a this compound solution, which can then be purified for further applications .

Biological Role of Manganese

Manganese is an essential trace element in biological systems, playing critical roles in several physiological processes:

- Antioxidant Activity : Manganese acts as a cofactor for superoxide dismutase (SOD), an enzyme that protects cells from oxidative damage by catalyzing the conversion of superoxide radicals to hydrogen peroxide and oxygen .

- Metabolic Functions : It is involved in glucose metabolism, bone formation, and the regulation of cellular energy .

- Microbial Growth : Manganese ions (Mn²⁺) have been shown to stimulate the growth of certain bacteria, enhancing their ability to remove nitrates from wastewater through anaerobic processes .

Nitrate Removal

Recent studies indicate that manganese ions significantly enhance the removal of nitrates from anaerobic sludge systems. In a controlled study, the addition of Mn²⁺ accelerated nitrate removal rates, achieving complete removal within six days at concentrations exceeding 5 mM. The presence of manganese-oxidizing bacteria was noted to facilitate this process by forming bio-manganese oxides that promote nitrogen removal .

| Mn²⁺ Concentration (mM) | Nitrate Removal Rate (mM/d) | Complete Removal Time (days) |

|---|---|---|

| 5 | 0.404 | 6 |

| 10 | 0.429 | 6 |

| 15 | 0.697 | 6 |

This data underscores the potential of manganese ions in bioremediation strategies aimed at reducing nitrate pollution in aquatic systems.

Anticancer Activity

This compound and its derivatives have shown promise in cancer therapy. Research indicates that manganese-based nanoparticles exhibit significant anticancer activity against various cell lines, including breast cancer cells (MDA-MB-231). These nanoparticles induce apoptosis through mechanisms involving mitochondrial dysfunction and increased reactive oxygen species (ROS) production .

In a specific study on manganese coordination compounds, it was found that these compounds could induce paraptosis in cancer cells—an alternative form of programmed cell death characterized by cytoplasmic vacuole formation without necrosis . This suggests that manganese complexes may alter cellular functions and could serve as potential therapeutic agents.

Hydroxyapatite Nanoparticles

A case study examined the interplay between manganese and nitrate within hydroxyapatite nanoparticles. The study utilized pulsed electron paramagnetic resonance (EPR) and density functional theory (DFT) to analyze the structural changes induced by oppositely charged impurities. The findings revealed that the incorporation of manganese into hydroxyapatite significantly influenced its properties, enhancing its potential use in biomedical applications such as bone regeneration .

属性

IUPAC Name |

manganese(2+);dinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.2NO3/c;2*2-1(3)4/q+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVBAHRSNUNMPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnN2O6, Mn(NO3)2 | |

| Record name | MANGANESE NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3812 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | manganese(II) nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Manganese(II)_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90890659 | |

| Record name | Nitric acid, manganese(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Manganese nitrate appears as a white crystalline solid. Denser than water. May ignite on contact with organic matter. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Liquid; NKRA, Colorless hygroscopic solid; [Merck Index] White crystals; [CAMEO] 50% Aqueous solution: Pink liquid with an acidic odor; [Alfa Aesar MSDS] | |

| Record name | MANGANESE NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3812 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid, manganese(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese(II) nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2047 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10377-66-9 | |

| Record name | MANGANESE NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3812 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Manganese nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010377669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, manganese(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitric acid, manganese(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese dinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANESE NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I389H78514 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

ANone: The molecular formula of manganese(II) nitrate is Mn(NO3)2 and its molecular weight is 178.95 g/mol.

A: Common techniques include X-ray diffraction (XRD) to determine crystal structure, scanning electron microscopy (SEM) to visualize morphology, and X-ray photoelectron spectroscopy (XPS) to analyze elemental composition and oxidation states. []

A: Different precursors like manganese nitrate, manganese acetate, and manganese chloride can lead to distinct manganese oxide phases with varying catalytic activities. For instance, this compound favors the formation of Mn-Cr-O mixed phases on stainless steel, while manganese acetate predominantly forms Mn2O3. []

A: Yes, this compound doping can improve the properties of various materials. For example, doping PMN-PZT ceramics with this compound solution increases their pyroelectric coefficient and reduces dielectric loss. []

A: this compound is a common precursor for synthesizing manganese oxide catalysts via methods like impregnation or thermal decomposition. The resulting manganese oxides exhibit catalytic activity in various reactions, including the oxidation of toluene [] and ethyl acetate. []

A: Factors like calcination temperature [], manganese loading [], and the presence of dopants (e.g., cerium []) significantly impact the catalyst's surface area, pore structure, and active site concentration, thereby influencing its activity.

A: Yes, this compound is used in the preparation of catalysts for flue gas treatment. For instance, MnOx/La-Al2O3 catalysts derived from this compound exhibit excellent activity for toluene oxidation, a common air pollutant. [] Additionally, Mn-Ce supported catalysts prepared from this compound demonstrate promising low-temperature activity for the selective catalytic reduction (SCR) of NOx with NH3, contributing to the abatement of NOx emissions. []

A: this compound solutions can undergo aging, leading to the formation of impurities like manganese oxides and nitrides. This affects the quality of manganese dioxide coatings produced from these solutions, particularly in the manufacturing of capacitors. [, ]

A: One approach is to refine this compound solutions by precipitating out impurities like calcium and magnesium oxalates. This process helps in recovering manganese and reducing waste. []

A: While manganese is an essential nutrient, excessive manganese exposure can have adverse effects. Therefore, responsible waste management and recycling strategies are crucial. [] One study focuses on using manganese-containing waste liquor from hydroquinone production to prepare this compound, lithium sulfate, and ammonium nitrate, highlighting resource recovery and waste reduction. []

ANone: Research is focused on:

- Developing novel manganese oxide catalysts derived from this compound for applications like CO oxidation [], low-temperature SCR of NOx [], and volatile organic compound removal.

- Exploring the use of this compound in synthesizing advanced materials like LiMn2O4 cathode materials for lithium-ion batteries. [, ]

- Investigating the potential of this compound in energy storage applications, such as in phase change materials (PCMs) incorporated into activated carbon. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。